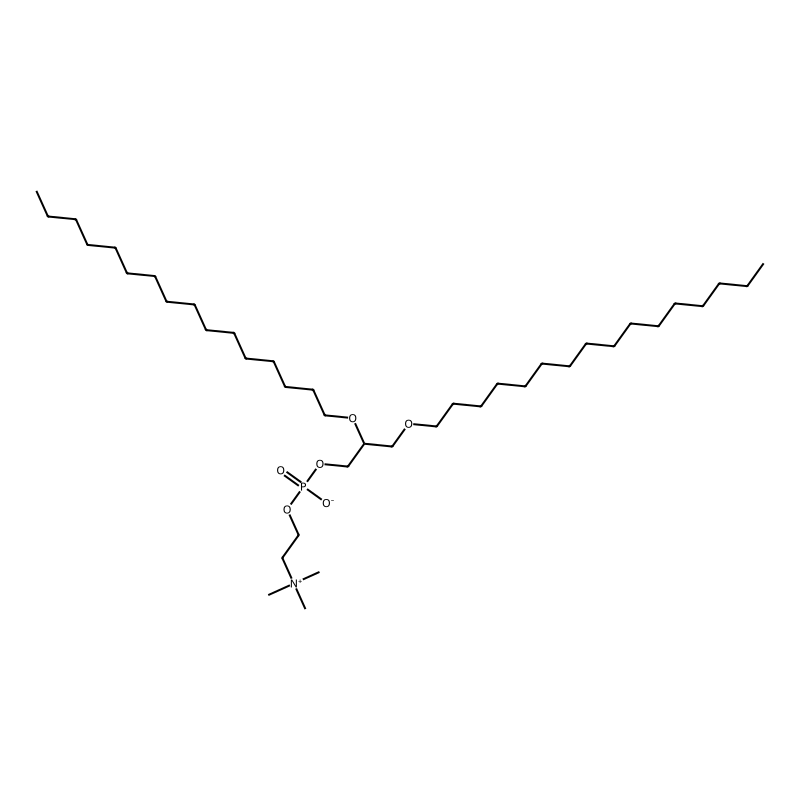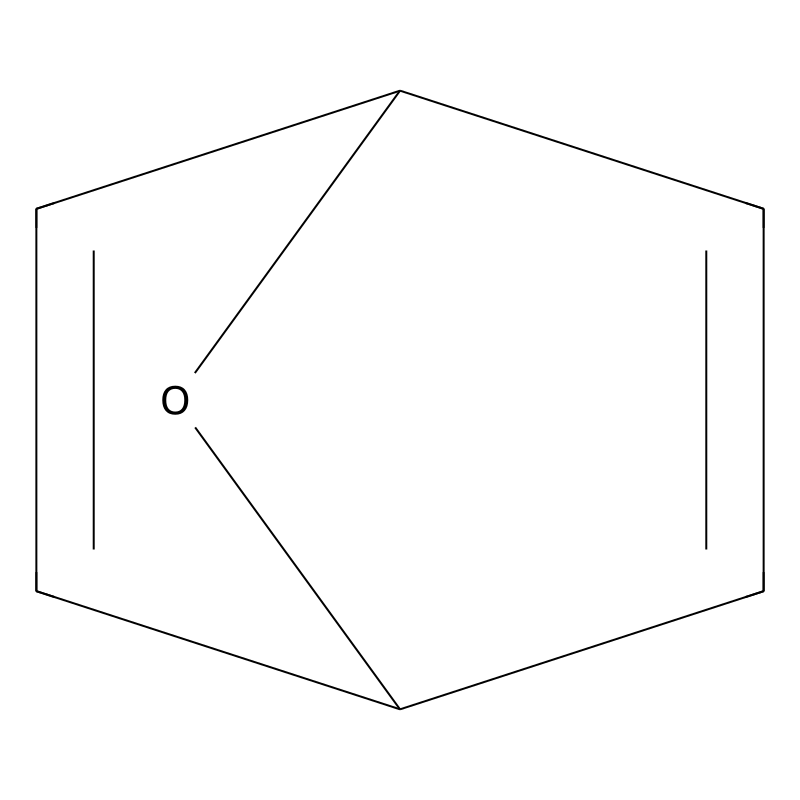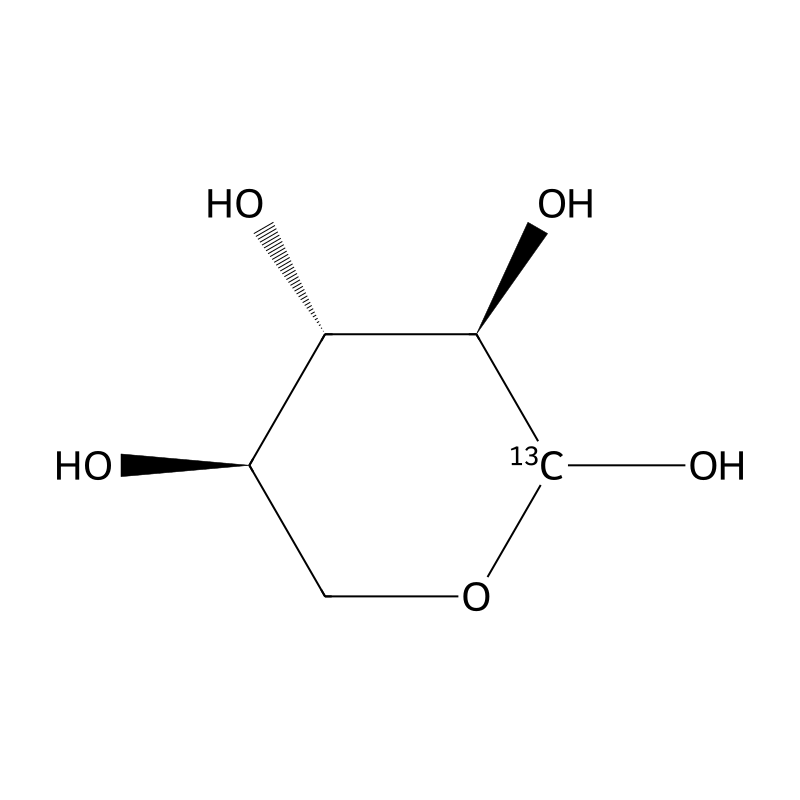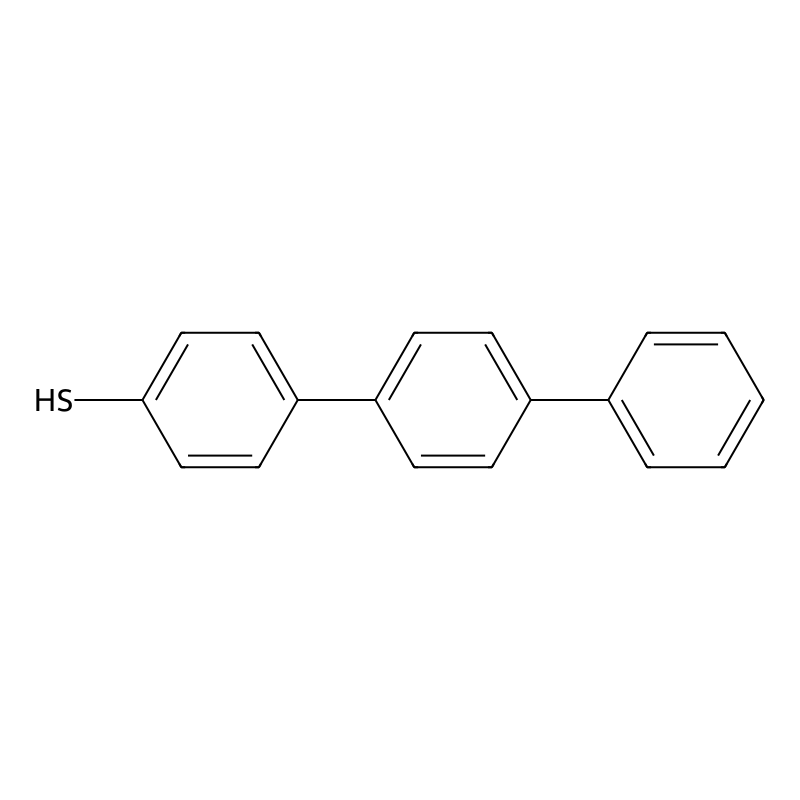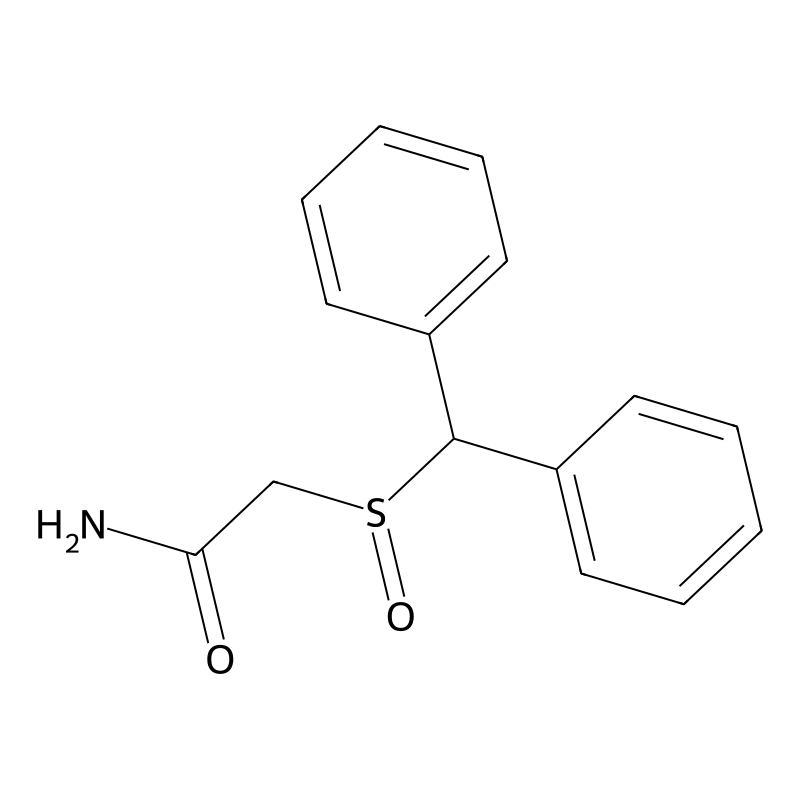(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinol...](/img/structure-2d/800/S3159460.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Nrf2/ARE Activation and Potential Anti-inflammatory Effects
Studies suggest that (R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate might function as an Nrf2 activator. Nrf2 is a transcription factor, a protein that regulates the expression of other genes. When activated, Nrf2 induces the expression of various antioxidant and detoxification enzymes that protect cells from damage caused by free radicals and inflammatory processes [].
(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a unique bicyclic structure that incorporates a pyrazinoisoquinoline moiety, which is known for its potential biological activities. The presence of two benzoyloxy groups on the succinate backbone enhances its chemical stability and solubility, making it a significant candidate for pharmaceutical applications.
The chemical behavior of this compound can be characterized by various reactions typical of isoquinoline derivatives. Key reactions include:
- Nucleophilic Substitution: The benzoyloxy groups can undergo nucleophilic substitution reactions, allowing for further functionalization.
- Reduction Reactions: The tetrahydro structure can be reduced to yield more saturated derivatives, which may exhibit different biological properties.
- Cyclization Reactions: The compound can participate in cyclization reactions to form new heterocyclic structures, potentially leading to novel pharmacophores.
Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties: Compounds similar to (R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one have demonstrated cytotoxic effects against cancer cell lines.
- Neuroprotective Effects: Isoquinolines are often studied for their potential in neuroprotection and cognitive enhancement.
The synthesis of (R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate typically involves multicomponent reactions (MCRs). These methods are favored due to their efficiency and ability to generate complex molecules in fewer steps. Notable synthesis strategies include:
- One-Pot Reactions: Combining multiple reactants in a single reaction vessel to form the target compound directly.
- Catalytic Methods: Utilizing catalysts to enhance reaction rates and selectivity during synthesis.
- Computer-Assisted Synthesis: Employing computational chemistry to predict reaction pathways and optimize conditions for better yields .
The applications of this compound span various fields:
- Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases such as cancer and infections.
- Chemical Probes: It can serve as a chemical probe in biological studies to elucidate mechanisms of action or target interactions.
- Material Science: Potential use in the development of new materials with desired electronic or optical properties.
Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To evaluate its biological efficacy against target cells or organisms.
- Structure-Activity Relationship Studies: To understand how modifications to the structure influence biological activity.
Several compounds share structural similarities with (R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate. A comparison highlights its unique features:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1. Tetrahydroisoquinoline | Bicyclic structure without pyrazine | Antimicrobial | Lacks benzoyloxy groups |
| 2. 1H-Pyrido[3,4-b]indole | Indole fused system | Anticancer | Different fused ring system |
| 3. Benzylisoquinoline | Benzyl substitution | Neuroprotective | No pyrazino group |
The presence of both the pyrazino group and the bis(benzoyloxy) substituents distinguishes this compound from others in its class, potentially enhancing its solubility and biological activity.




